molecular formula C18H26N2O6P2 B1600314 Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate) CAS No. 174397-53-6

Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate)

Cat. No.: B1600314
CAS No.: 174397-53-6
M. Wt: 428.4 g/mol
InChI Key: BBFROMDCBUIPCU-UHFFFAOYSA-N
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Description

Tetraethyl [2,2’-bipyridine]-4,4’-diylbis(phosphonate) is a compound that belongs to the class of heteroarylphosphonates These compounds are characterized by the presence of phosphonate groups attached to a heteroaromatic ring, in this case, a bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl [2,2’-bipyridine]-4,4’-diylbis(phosphonate) typically involves the coupling of 4-bromo-2,2’-bipyridine with diethylphosphite, followed by hydrolysis with aqueous hydrochloric acid and an addition of potassium thiocyanate . This method ensures the formation of the desired phosphonate groups attached to the bipyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl [2,2’-bipyridine]-4,4’-diylbis(phosphonate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The bipyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Tetraethyl [2,2’-bipyridine]-4,4’-diylbis(phosphonate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tetraethyl [2,2’-bipyridine]-4,4’-diylbis(phosphonate) involves its ability to form stable complexes with metal ions. These complexes can participate in various chemical reactions, including electron transfer processes, which are crucial in applications such as catalysis and materials science. The bipyridine moiety acts as a chelating agent, binding to metal ions and facilitating their reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl [2,2’-bipyridine]-4,4’-diylbis(phosphonate) is unique due to its specific positioning of phosphonate groups on the bipyridine ring, which imparts distinct chemical properties and reactivity. This positioning allows for the formation of highly stable metal complexes, making it particularly valuable in applications requiring robust and reliable chemical interactions.

Properties

IUPAC Name

4-diethoxyphosphoryl-2-(4-diethoxyphosphorylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6P2/c1-5-23-27(21,24-6-2)15-9-11-19-17(13-15)18-14-16(10-12-20-18)28(22,25-7-3)26-8-4/h9-14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFROMDCBUIPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC(=NC=C1)C2=NC=CC(=C2)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431735
Record name AG-E-23990
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174397-53-6
Record name AG-E-23990
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174397-53-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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